molecular formula C24H20N2O7S B11061624 Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate

Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate

Cat. No.: B11061624
M. Wt: 480.5 g/mol
InChI Key: DBIHYEVIEBLXLU-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the compound with a sulfonyl chloride derivative, such as 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl chloride, in the presence of a base like pyridine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar biological activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate can be investigated. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable benzoxazole core and functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonyl group might play a role in binding to active sites, while the benzoxazole core could provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its antimicrobial properties.

    Benzothiazole: Similar in structure but contains a sulfur atom, known for its anticancer activities.

    Benzimidazole: Contains an imidazole ring, widely used in antifungal and antiparasitic drugs.

Uniqueness

Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate is unique due to the combination of its benzoxazole core with a benzodioxinylsulfonyl group. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other benzoxazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H20N2O7S

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 2-benzyl-7-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C24H20N2O7S/c1-30-24(27)16-12-18-23(33-22(25-18)11-15-5-3-2-4-6-15)19(13-16)26-34(28,29)17-7-8-20-21(14-17)32-10-9-31-20/h2-8,12-14,26H,9-11H2,1H3

InChI Key

DBIHYEVIEBLXLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)OC(=N2)CC5=CC=CC=C5

Origin of Product

United States

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